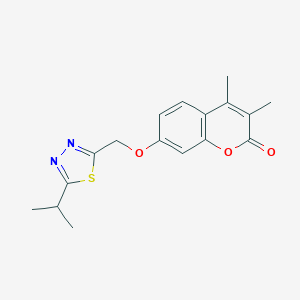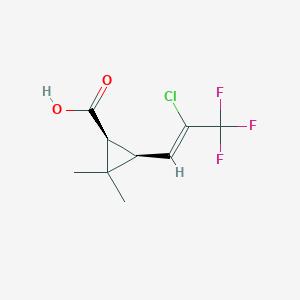
Acide lambda-cyhalothrine
Vue d'ensemble
Description
Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, also known as Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Détails: Des chercheurs ont développé des nanoémulsions de lambda-cyhalothrine/polyuréthane (LC/CO-PU) en utilisant du polyuréthane biodégradable à base d'huile de ricin comme support. Ces nanoémulsions améliorent la rétention et le temps de libération des pesticides foliaires. Les nanoémulsions LC/CO-PU présentent des propriétés de libération soutenue et contrôlée, ce qui les rend efficaces pour l'application de pesticides. L'adhérence améliorée du feuillage des nanoémulsions LC/CO-PU contribue à une utilisation efficace des pesticides .
- Détails: L'anhydride caronique (CAS NO.67911-21-1) est une matière première pour le médicament oral contre la COVID-19 Paxlovid. L'acide lambda-cyhalothrine joue un rôle crucial dans la synthèse de ce composé intermédiaire .
- Détails: Il contribue à la production d'acide Z-(1R,S)-cis-2,2-diméthyl-3-(2,2-chloro-3,3,3-trifluoro-1-propényl)cyclopropanecarboxylique, qui trouve des applications dans la protection des cultures et la gestion des maladies .
Nanoémulsions pour la livraison de pesticides
Intermédiaire pour la synthèse de médicaments contre la COVID-19
Pesticides et fongicides à base de cyhalothrine
Chimie environnementale et études d'écotoxicité
Mécanisme D'action
Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Lambda-cyhalothric acid is primarily targeted at a wide spectrum of agricultural crop and public health pests . It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees .
Biochemical Pathways
It is known that lambda-cyhalothric acid is a synthetic pyrethroid insecticide, which are analogues of naturally occurring insecticidal compounds produced in the flowers of chrysanthemums .
Pharmacokinetics
Lambda-cyhalothric acid has a low aqueous solubility, is relatively volatile, and is non-mobile . Based on its chemical properties, there is a low risk of it leaching to groundwater . It is also known to have a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter .
Result of Action
The result of lambda-cyhalothric acid’s action is the death of the targeted pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .
Action Environment
The action of lambda-cyhalothric acid can be influenced by environmental factors. Furthermore, it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water .
Analyse Biochimique
Biochemical Properties
The biochemical role of Lambda-cyhalothric acid is primarily related to its function as an insecticideIt is known that Lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides .
Molecular Mechanism
The molecular mechanism of Lambda-cyhalothric acid involves its role as an intermediate in the synthesis of pyrethroid insecticides These insecticides work by disrupting the functioning of the nervous system in insects
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid can be achieved through a multi-step synthesis pathway involving several reactions.", "Starting Materials": ["2,2-Dimethylcyclopropanecarboxylic acid", "2-Chloro-3,3,3-trifluoropropene", "Palladium(II) acetate", "Triphenylphosphine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether"], "Reaction": ["Step 1: Synthesis of cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane", "React 2,2-Dimethylcyclopropanecarboxylic acid with 2-Chloro-3,3,3-trifluoropropene in the presence of Palladium(II) acetate and Triphenylphosphine as catalysts to form the intermediate cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane.", "Step 2: Reduction of Intermediate", "Reduce the intermediate with Sodium borohydride in the presence of Hydrochloric acid to obtain cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanol.", "Step 3: Synthesis of cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid", "React cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanol with Sodium hydroxide in Ethyl acetate to form the desired product cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid. The product can be purified by recrystallization from a suitable solvent such as Methanol or Diethyl ether."] } | |
Numéro CAS |
72748-35-7 |
Formule moléculaire |
C9H10ClF3O2 |
Poids moléculaire |
242.62 g/mol |
Nom IUPAC |
(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1 |
Clé InChI |
SPVZAYWHHVLPBN-NJGYIYPDSA-N |
SMILES isomérique |
CC1([C@H]([C@H]1C(=O)O)C=C(C(F)(F)F)Cl)C |
SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
Synonymes |
(1R,3R)-rel-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid; Lambda-cyhalothric acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the newly developed method for preparing bifenthrin using lambda-cyhalothric acid?
A1: The research [] highlights a new method for bifenthrin synthesis using lambda-cyhalothric acid as a starting material. This method boasts several advantages over traditional approaches:
Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?
A2: Yes, lambda-cyhalothric acid exists as two enantiomers, and research [] demonstrates their successful separation using chiral extraction with tartaric esters. Enantioselective separation is crucial because the biological activity of chiral pesticides often resides primarily in one enantiomer. Separating the enantiomers allows for the production of insecticides with:
Q3: Can lambda-cyhalothric acid be found in the environment, and how is it monitored?
A3: While lambda-cyhalothric acid itself might not persist in the environment, it can degrade into metabolites like cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA) []. A modified QuEChERS method using ultra-high performance liquid chromatography tandem mass spectrometry has been developed for the determination of TFA in tea samples []. This method allows researchers to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

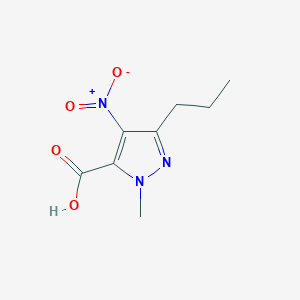


![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
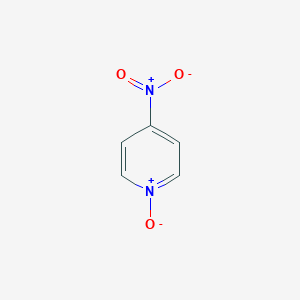

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)



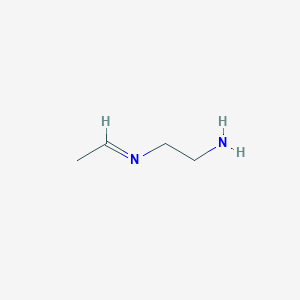

![Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B131974.png)
